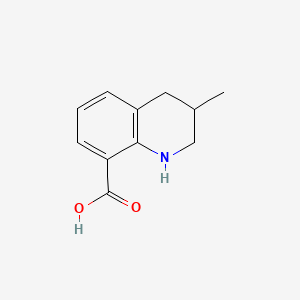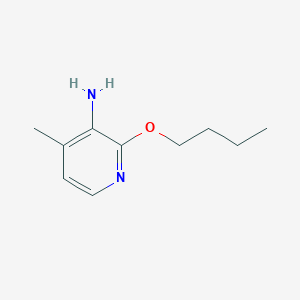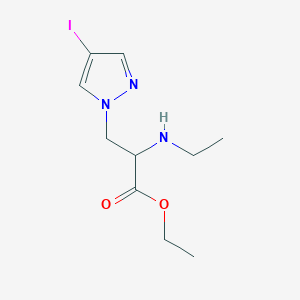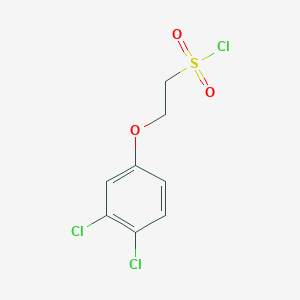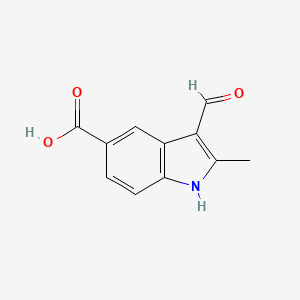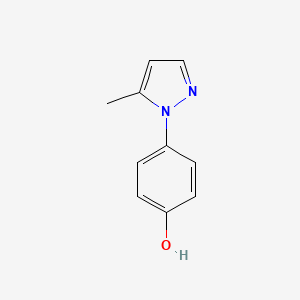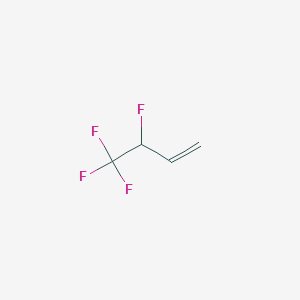![molecular formula C12H17NO B13617935 1-[(3-Ethoxyphenyl)methyl]cyclopropanamine CAS No. 1017184-59-6](/img/structure/B13617935.png)
1-[(3-Ethoxyphenyl)methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine is an organic compound that belongs to the class of cyclopropanamines This compound features a cyclopropane ring attached to an amine group, with a 3-ethoxyphenylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene or carbenoid.
Introduction of the 3-Ethoxyphenylmethyl Group: The 3-ethoxyphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where an ethoxybenzene derivative reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production methods for 1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine involves its interaction with molecular targets through its amine group and cyclopropane ring. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the cyclopropane ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.
1-[(3-chlorophenyl)methyl]cyclopropan-1-amine: Similar structure with a chloro group instead of an ethoxy group.
1-[(3-fluorophenyl)methyl]cyclopropan-1-amine: Similar structure with a fluoro group instead of an ethoxy group.
Uniqueness: 1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The ethoxy group can enhance the compound’s solubility in organic solvents and may affect its interactions with biological targets compared to its methoxy, chloro, and fluoro analogs.
Eigenschaften
CAS-Nummer |
1017184-59-6 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
1-[(3-ethoxyphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-2-14-11-5-3-4-10(8-11)9-12(13)6-7-12/h3-5,8H,2,6-7,9,13H2,1H3 |
InChI-Schlüssel |
BJBYWMJIBAEWHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)CC2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


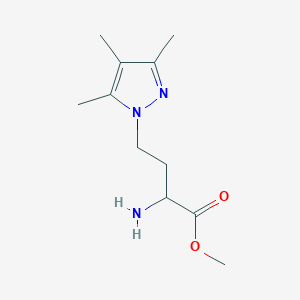


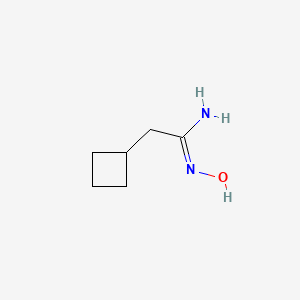
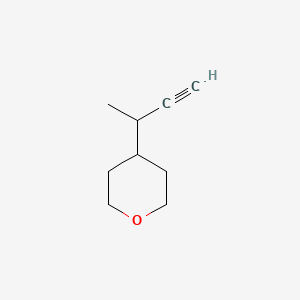
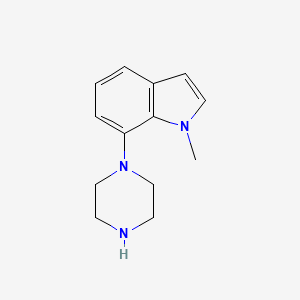
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
